(3-Fluoro-2-morpholinophenyl)methanamine

Description

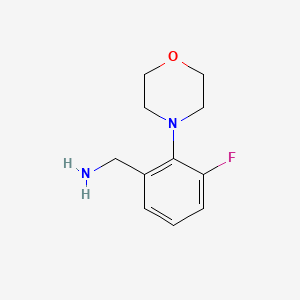

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

(3-fluoro-2-morpholin-4-ylphenyl)methanamine |

InChI |

InChI=1S/C11H15FN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-8,13H2 |

InChI Key |

FQDLPNIVAJBIJH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Fluoro 2 Morpholinophenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group is a key site for a wide array of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Its nucleophilic nature drives reactions such as acylation, alkylation, and addition to carbonyl compounds, leading to the formation of amides, secondary and tertiary amines, ureas, carbamates, and sulfonamides.

Acylation Reactions for Amide Formation

The primary amine of (3-Fluoro-2-morpholinophenyl)methanamine readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide derivatives. This reaction is fundamental in the synthesis of numerous compounds, including biologically active molecules. For instance, the acylation of similar aminophenylmorpholine derivatives has been employed in the synthesis of potent antituberculosis agents. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | N-((3-Fluoro-2-morpholinophenyl)methyl)acetamide |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-((3-Fluoro-2-morpholinophenyl)methyl)benzamide |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | N-((3-Fluoro-2-morpholinophenyl)methyl)acetamide |

Alkylation and Reductive Amination Pathways

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. This method is highly versatile and allows for the introduction of a wide range of alkyl groups.

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Formaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | N-Methyl-(3-fluoro-2-morpholinophenyl)methanamine |

| Acetone | Sodium Cyanoborohydride | Methanol (B129727) | N-Isopropyl-(3-fluoro-2-morpholinophenyl)methanamine |

| Benzaldehyde | Sodium Borohydride | Ethanol | N-Benzyl-(3-fluoro-2-morpholinophenyl)methanamine |

Formation of Ureas and Carbamates

The primary amine of this compound can react with isocyanates to yield urea derivatives. This reaction is typically straightforward and proceeds without the need for a catalyst. Alternatively, ureas can be synthesized through the reaction of the amine with carbamoyl chlorides or by using phosgene equivalents.

Carbamates are formed by the reaction of the amine with chloroformates or by the trapping of an in-situ generated isocyanate with an alcohol. These functional groups are prevalent in many pharmaceutical compounds.

| Reagent | Product Type |

| Phenyl Isocyanate | Urea |

| Ethyl Chloroformate | Carbamate |

| Phosgene followed by an amine | Urea |

| Diphenyl Carbonate | Carbamate |

Sulfonylation Reactions to Yield Sulfonamides

Reacting this compound with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, leads to the formation of sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of various aryl sulfonamides containing a morpholine (B109124) moiety has been reported as potent inhibitors of various enzymes.

| Sulfonyl Chloride | Base | Solvent | Product |

| Benzenesulfonyl Chloride | Pyridine | Dichloromethane | N-((3-Fluoro-2-morpholinophenyl)methyl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | Triethylamine | Tetrahydrofuran | N-((3-Fluoro-2-morpholinophenyl)methyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | Aqueous Sodium Hydroxide | Dioxane | N-((3-Fluoro-2-morpholinophenyl)methyl)methanesulfonamide |

Aromatic Ring Functionalization and Transformations

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The morpholino group is a strong activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring through resonance. The fluoro substituent is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of the resonance donation of its lone pairs. The aminomethyl group is a weakly activating group and is also an ortho-, para-director.

Given the positions of the existing groups, the incoming electrophile is most likely to substitute at the positions ortho and para to the strongly activating morpholino group. The fluorine atom at position 3 and the aminomethyl group at the adjacent position will sterically hinder substitution at the 1- and 3-positions relative to the morpholino group. Therefore, electrophilic substitution is expected to occur predominantly at the 4- and 6-positions of the phenyl ring.

| Electrophilic Reagent | Reaction Type | Expected Major Product(s) |

| Br₂ / FeBr₃ | Bromination | 1-Bromo-5-fluoro-2-morpholino-4-(aminomethyl)benzene and 1-Bromo-3-fluoro-2-morpholino-4-(aminomethyl)benzene |

| HNO₃ / H₂SO₄ | Nitration | 1-Fluoro-2-morpholino-5-nitro-4-(aminomethyl)benzene and 1-Fluoro-2-morpholino-3-nitro-4-(aminomethyl)benzene |

| SO₃ / H₂SO₄ | Sulfonation | 4-Fluoro-5-morpholino-2-(aminomethyl)benzenesulfonic acid and 2-Fluoro-3-morpholino-6-(aminomethyl)benzenesulfonic acid |

| CH₃Cl / AlCl₃ | Friedel-Crafts Alkylation | 1-Fluoro-4-methyl-2-morpholino-5-(aminomethyl)benzene and 1-Fluoro-6-methyl-2-morpholino-3-(aminomethyl)benzene |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The structure of this compound contains an aromatic ring that, if modified to bear a leaving group (such as a halide or triflate), would be a prime candidate for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: If a halogen (e.g., Br, I) were introduced onto the aromatic ring, a Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond. This reaction typically uses a palladium catalyst, a base, and an organoboron reagent (like a boronic acid or ester). nih.govmdpi.com The presence of the ortho-morpholine and meta-fluoro substituents would influence the reaction's efficiency. For instance, ortho-substituted anilines can be challenging substrates, but successful Suzuki couplings on such systems have been developed. nih.gov The reaction conditions, particularly the choice of ligand and base, would be critical to achieving good yields. mdpi.combeilstein-journals.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. wikipedia.org While the parent compound already contains an amino group, this reaction could be relevant for derivatives. For example, if the methanamine group were replaced with a halogen, a Buchwald-Hartwig reaction could introduce a variety of primary or secondary amines at that position. The development of sterically hindered phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orgbeilstein-journals.org The electronic properties of the fluorinated ring would also play a role in the kinetics of the catalytic cycle. nih.govsci-hub.ru

Transformations Involving the Morpholine Moiety

The morpholine ring is a common feature in pharmacologically active compounds, valued for its physicochemical and metabolic properties. researchgate.netnih.gov It offers several avenues for chemical transformation.

Nitrogen-Centered Reactions within the Morpholine Ring

The nitrogen atom of the morpholine ring is a tertiary amine and can undergo several characteristic reactions. Although it is part of an N-aryl system, which reduces its basicity and nucleophilicity compared to an alkyl tertiary amine, it can still react under appropriate conditions.

Quaternization: The nitrogen can react with strong alkylating agents (e.g., methyl iodide, benzyl bromide) to form a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge and significantly alter the molecule's solubility and biological properties.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), could lead to the formation of the corresponding N-oxide. This transformation can also impact the compound's polarity and metabolic profile.

Influence of Morpholine on Overall Compound Reactivity

The morpholine substituent exerts a significant electronic influence on the aromatic ring. The oxygen atom is electron-withdrawing through induction, while the nitrogen atom can donate its lone pair of electrons into the ring via resonance (+R effect). This dual nature affects the reactivity of the aromatic ring in electrophilic substitution reactions. lumenlearning.com The nitrogen's electron-donating effect tends to activate the ortho and para positions, making them more nucleophilic. vedantu.com

Furthermore, the bulky nature of the morpholine ring provides steric hindrance at the ortho position (position 2), which can direct incoming reagents to other positions on the aromatic ring. In metal-catalyzed reactions, the nitrogen or oxygen atoms of the morpholine ring could potentially act as directing groups, coordinating to the metal center and influencing the regioselectivity of the reaction. rsc.org

Impact of Fluorine on Reactivity and Electronic Properties

The fluorine atom at position 3 has a profound impact on the electronic environment of the aromatic ring, which in turn governs its reactivity.

Inductive and Resonance Effects of Fluorine

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comminia.edu.eg This effect removes electron density from the aromatic ring through the sigma bond, generally deactivating the ring towards electrophilic attack. libretexts.orgmsu.edu

Simultaneously, fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance (+R effect). stackexchange.comstackexchange.com This resonance effect increases electron density, but primarily at the ortho and para positions relative to the fluorine. A key feature of fluorine compared to other halogens is the nuanced interplay between these two opposing effects. While the inductive effect is generally considered dominant, making fluorobenzene less reactive than benzene in many electrophilic substitutions, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions. khanacademy.orgacs.org

| Electronic Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to fluorine's high electronegativity. openstax.org | Deactivation of the entire ring, making it less nucleophilic. |

| Resonance Effect (+R) | Donation of a lone pair of electrons into the pi-system of the ring. stackexchange.com | Activation of the ortho and para positions relative to the fluorine atom. |

Influence on Aromatic Ring Activation/Deactivation

The combination of the strong -I effect and the moderate +R effect makes fluorine a deactivating but ortho-, para-directing group. stackexchange.com This means that electrophilic aromatic substitution on a fluorinated ring is generally slower than on unsubstituted benzene. libretexts.orgopenstax.org

Morpholine group (at C2): Activating, ortho-, para-directing.

Fluorine (at C3): Deactivating, ortho-, para-directing.

Methanamine group (at C1): Activating, ortho-, para-directing.

Structural Analysis and Conformational Studies of 3 Fluoro 2 Morpholinophenyl Methanamine: Theoretical and Computational Perspectives

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) for Molecular Geometry Optimization

No specific studies utilizing DFT to optimize the molecular geometry of (3-Fluoro-2-morpholinophenyl)methanamine were found.

Orbital Analysis and Charge Distribution

There is no available research detailing the orbital analysis, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), or the charge distribution for this compound.

Conformational Analysis and Energy Landscapes

Rotational Barriers and Preferred Conformations

Information regarding the rotational energy barriers and the identification of stable or preferred conformations of this compound is not present in the searched scientific literature.

Intra-molecular Interactions and Hydrogen Bonding Motifs

No studies were identified that investigated the intramolecular interactions, including potential hydrogen bonding motifs, that would influence the conformational preferences of this molecule.

Molecular Dynamics Simulations for Dynamic Behavior

A search for molecular dynamics simulations to describe the dynamic behavior and flexibility of this compound over time did not yield any specific research findings.

Due to the absence of these fundamental computational and theoretical research findings, the creation of data tables and a detailed, authoritative article on the structural and conformational analysis of this compound cannot be fulfilled.

Exploration of Conformational Space in Solution

Computational methods like Density Functional Theory (DFT) would be instrumental in mapping the potential energy surface of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energies, a series of low-energy conformers can be identified. The relative populations of these conformers in a given solvent can then be estimated using the Boltzmann distribution. It is anticipated that the morpholine (B109124) ring will adopt a stable chair conformation.

Interaction with Solvents and Potential Binding Partners

The interaction of this compound with solvents is dictated by its polarity and hydrogen bonding capabilities. The presence of the nitrogen and oxygen atoms in the morpholine ring, as well as the nitrogen in the aminomethyl group, allows for hydrogen bond acceptance and donation, respectively. The fluorinated phenyl ring contributes to the molecule's lipophilicity but can also engage in dipole-dipole interactions.

In protic solvents like water or ethanol, the molecule is expected to form hydrogen bonds, which can stabilize certain conformations over others. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would be more prominent. Understanding these interactions is crucial for predicting the molecule's solubility and its potential to interact with biological targets, where specific recognition is often mediated by a combination of hydrophobic and hydrogen bonding interactions.

Computational Prediction of Spectroscopic Parameters (Theoretical)

Theoretical calculations can provide valuable predictions of the spectroscopic properties of this compound, which can aid in its experimental characterization.

Theoretical Vibrational Frequencies (IR/Raman)

The theoretical vibrational spectrum (Infrared and Raman) of this compound can be computed using DFT calculations. These calculations would predict the frequencies and intensities of the vibrational modes of the molecule. Key vibrational modes are expected to include C-H stretching of the aromatic ring and the morpholine ring, N-H stretching of the aminomethyl group, C-F stretching, and various bending and torsional modes. The calculated spectrum can serve as a reference for the interpretation of experimental IR and Raman data.

Table 1: Predicted Key Vibrational Frequencies for this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aminomethyl | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Morpholine Ring | C-H Stretch | 2850 - 2950 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenyl-Fluorine | C-F Stretch | 1100 - 1300 |

| Morpholine Ring | C-O-C Stretch | 1050 - 1150 |

Note: These are generalized predictions and the actual values would need to be calculated using quantum chemical software.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Theoretical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Aromatic, attached to F) | 155 - 165 |

| C (Aromatic, attached to Morpholine) | 140 - 150 |

| C (Aromatic, other) | 115 - 130 |

| C (Aminomethyl) | 40 - 50 |

| C (Morpholine, adjacent to N) | 65 - 75 |

| C (Morpholine, adjacent to O) | 70 - 80 |

Note: These are estimated ranges and precise values require specific computational calculations.

Stereochemical Analysis and Chiral Properties

The potential for chirality in this compound arises if the molecule adopts a stable, non-superimposable mirror image conformation. While the molecule does not possess a classic chiral center (a carbon atom with four different substituents), it could exhibit atropisomerism if the rotation around the phenyl-morpholine bond is significantly hindered, leading to stable enantiomeric conformers.

Theoretical Prediction of Optical Activity (e.g., Electronic Circular Dichroism)

If this compound is found to be chiral, its optical activity can be predicted computationally. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. Time-dependent DFT (TD-DFT) calculations can be employed to simulate the ECD spectrum. The calculated spectrum, with its characteristic positive and negative Cotton effects, would provide a theoretical fingerprint of the molecule's chiroptical properties and could be used to determine the absolute configuration of its enantiomers if they are ever resolved. The prediction of optical rotation, another measure of chirality, can also be performed using computational methods.

Enantiomeric Purity Assessment Methodologies

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds such as this compound. Various analytical techniques can be employed to separate and quantify the enantiomers of this primary amine, ensuring the quality and stereochemical integrity of the substance. The primary methods for assessing the enantiomeric excess (ee) of this compound include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For a primary amine like this compound, several types of CSPs are particularly effective.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly versatile and have demonstrated broad applicability in the enantioseparation of a wide range of chiral compounds, including primary amines. The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which are facilitated by the helical structure of the polysaccharide derivatives.

For the enantiomeric separation of this compound, CSPs such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) would be suitable choices. The presence of the aromatic ring and the primary amine in the analyte allows for effective π-π stacking and hydrogen bonding with the CSP. The fluoro and morpholino substituents will also play a significant role in the stereoselective interactions.

A typical screening approach for method development would involve testing a variety of polysaccharide-based columns with different mobile phases. Both normal-phase (using eluents like hexane/isopropanol or hexane/ethanol) and polar organic (e.g., acetonitrile/methanol) modes could be effective. The addition of small amounts of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica (B1680970) support and ensuring the analyte is in a suitable ionic state.

Interactive Data Table: Hypothetical HPLC Screening Conditions for this compound Enantioseparation

| CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Expected Outcome |

| Cellulose-based | Chiralcel® OD-H | Hexane/Isopropanol/DEA (80:20:0.1) | 1.0 | 254 | Good separation due to strong hydrogen bonding and steric interactions. |

| Amylose-based | Chiralpak® AD-H | Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | 254 | Potential for high selectivity based on π-π and dipole-dipole interactions. |

| Cellulose-based | Chiralcel® OJ-H | Acetonitrile/Methanol (B129727) (50:50) | 0.5 | 254 | Suitable for polar organic mode, may offer different selectivity. |

Crown Ether and Cyclofructan-Based Chiral Stationary Phases:

Chiral stationary phases based on crown ethers are specifically designed for the enantioseparation of primary amines. The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the cavity of the crown ether. For this compound, a CSP like CROWNPAK® CR-I(+) could provide excellent enantioselectivity. These separations are typically performed under reversed-phase conditions using an acidic aqueous mobile phase (e.g., aqueous perchloric acid) to ensure the amine is protonated.

Cyclofructan-based CSPs are another class of selectors that have shown great utility in the separation of primary amines, often demonstrating high success rates in polar organic mode.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. SFC typically utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier) such as methanol or ethanol.

For the enantioseparation of this compound, SFC with polysaccharide-based CSPs is a highly promising approach. The same types of columns used in HPLC can often be employed in SFC, frequently yielding superior performance in terms of speed and efficiency. The addition of additives to the modifier, such as amines or acids, is also common in SFC to improve peak shape and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric purity of this compound through the use of chiral auxiliary agents. These agents interact with the enantiomers of the analyte to form diastereomeric species that are distinguishable in the NMR spectrum.

Chiral Derivatizing Agents (CDAs):

Chiral derivatizing agents react with the primary amine of this compound to form covalent diastereomers. A common and effective CDA for primary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. The resulting diastereomeric amides will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio. The presence of a fluorine atom in both the analyte and Mosher's acid can lead to well-resolved signals in the ¹⁹F NMR spectrum, which is often simpler and has a wider chemical shift range than the ¹H NMR spectrum.

Another effective method involves a three-component derivatization using 2-formylphenylboronic acid and an enantiopure diol, such as (R)-BINOL. This reaction forms diastereomeric iminoboronate esters that often show baseline resolution of the imine proton signals in the ¹H NMR spectrum.

Chiral Solvating Agents (CSAs):

Chiral solvating agents form non-covalent diastereomeric complexes with the enantiomers of the analyte. This is a non-destructive method as it does not involve the formation of covalent bonds. Enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives are effective CSAs for primary amines. Upon mixing the analyte with the CSA in an NMR tube, the resulting diastereomeric complexes will have different chemical shifts for certain protons, allowing for the determination of the enantiomeric excess by integration. The choice of solvent is crucial, with non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) or benzene-d₆ generally providing the best results.

Interactive Data Table: Comparison of NMR Methods for Enantiomeric Purity of this compound

| Method | Chiral Auxiliary | Interaction | Nucleus for Analysis | Advantages | Disadvantages |

| Chiral Derivatizing Agent | Mosher's Acid Chloride | Covalent | ¹H, ¹⁹F | Large chemical shift differences, reliable quantification. | Destructive, potential for kinetic resolution. |

| Chiral Derivatizing Agent | 2-Formylphenylboronic acid + (R)-BINOL | Covalent | ¹H | Simple procedure, often baseline resolution. | Destructive. |

| Chiral Solvating Agent | (R)- or (S)-BINOL | Non-covalent | ¹H | Non-destructive, simple sample preparation. | Smaller chemical shift differences, dependent on solvent and concentration. |

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is another valuable technique for the enantioseparation of primary amines. In this method, a chiral selector is added to the background electrolyte. For cationic compounds like protonated this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors.

The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. Various types of cyclodextrins, such as native β-cyclodextrin or derivatized cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin, can be screened to find the optimal selector. Method development involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. The addition of organic modifiers to the buffer can also influence the separation.

Role of 3 Fluoro 2 Morpholinophenyl Methanamine As a Synthetic Intermediate and Chemical Scaffold

Precursor in Complex Molecule Synthesis

The primary amine functionality of the title compound and its aniline analogue is a versatile nucleophile, enabling its incorporation into a wide array of more complex molecular architectures through reactions such as acylation, alkylation, and condensation.

Application in the Construction of Oxazolidinone Derivatives and Analogues

The fluoro-morpholinophenyl moiety is a cornerstone of the oxazolidinone class of antibiotics. The parent aniline, 3-fluoro-4-morpholinoaniline, is a critical intermediate in the synthesis of Linezolid, a synthetic antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. ossila.comresearchgate.net The synthesis of Linezolid involves the construction of the chiral oxazolidinone ring onto the aniline nitrogen.

An improved and economically viable process for preparing Linezolid highlights the importance of this intermediate. researchgate.net The process involves reacting a carbamate derivative of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin to form a key chloromethyl-oxazolidinone intermediate, which is subsequently converted to Linezolid. researchgate.net This synthetic route underscores the role of the fluoro-morpholinophenyl portion as the foundational element upon which the pharmacologically active oxazolidinone ring is built. researchgate.net

The general synthetic scheme involves several key transformations, as summarized in the table below.

| Precursor/Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 3-Fluoro-4-morpholinoaniline | Starting aniline building block. | researchgate.net |

| Methyl (3-fluoro-4-morpholinophenyl)carbamate | Activated precursor for cyclization. | researchgate.net |

| (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Core oxazolidinone structure formed after cyclization with (R)-epichlorohydrin. | researchgate.net |

| (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | Intermediate after introduction of the nitrogen source for the side chain. | researchgate.net |

| Linezolid | Final active pharmaceutical ingredient. | ossila.comresearchgate.net |

Synthesis of Other Heterocyclic Systems Incorporating the Fluoro-Morpholinophenyl Moiety

Beyond the critical oxazolidinone ring system, the reactive amine of 3-fluoro-4-morpholinoaniline allows for its use as a precursor in the synthesis of other molecular families. The nucleophilic primary amine can react with various electrophiles to generate a diverse range of derivatives. ossila.comresearchgate.net

For example, it can be readily converted into:

Sulfonamides: By reacting with various sulfonyl chlorides, a library of sulfonamide derivatives can be produced. ossila.comresearchgate.net

Carbamates: Reaction with chloroformates or other carbonylating agents yields carbamate derivatives. ossila.comresearchgate.net

Schiff Bases: Condensation with aldehydes produces imines, commonly known as Schiff bases, which can serve as intermediates for further synthetic transformations or be evaluated for biological activity themselves. ossila.com

These reactions demonstrate that the fluoro-morpholinophenyl moiety can be used as a versatile starting material for producing libraries of compounds with different functional groups and potential applications, including antimicrobial research. ossila.comresearchgate.net

Scaffold for Novel Chemical Entity (NCE) Discovery

A chemical scaffold is a core structure of a molecule to which various substituents are attached to create a library of related compounds. The (3-fluoro-2-morpholinophenyl)methanamine structure is an effective scaffold for discovering new drugs due to the synthetic accessibility of its amine group and the advantageous properties conferred by the fluorine and morpholine (B109124) substituents.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of analogues of a biologically active compound and evaluating them to determine which structural features are key for their activity. nih.govnih.gov The fluoro-morpholinophenyl scaffold is well-suited for such studies.

In one study, a series of novel sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline were synthesized and evaluated for their antimicrobial activity. researchgate.net This systematic modification of the core structure allowed researchers to probe how different substituents impact biological function. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial effectiveness, with lower values indicating higher potency. The results from such a study can be used to build a predictive model for designing more potent compounds.

| Compound Type | Substituent | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide | -SO₂-Phenyl | 12.5 - 25.0 | ossila.comresearchgate.net |

| Sulfonamide | -SO₂-(4-methylphenyl) | 6.25 - 12.5 | ossila.comresearchgate.net |

| Carbamate | -CO-O-Methyl | >50 | researchgate.net |

| Carbamate | -CO-O-Ethyl | >50 | researchgate.net |

Exploration of Substituent Effects on Molecular Properties

Key effects of the fluorine substituent include:

Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the aniline nitrogen, influencing its reactivity and interaction with biological targets. researchgate.net

Enhanced Metabolic Stability: C-F bonds are stronger than C-H bonds, and replacing hydrogen with fluorine at a site susceptible to metabolic oxidation (a "metabolic soft spot") can block this pathway, increasing the molecule's half-life in the body. researchgate.net

Conformational Control: Fluorine can engage in specific non-covalent interactions and influence the preferred conformation (3D shape) of the molecule, which is critical for precise binding to a protein target. nih.gov

These properties make the fluoro-morpholinophenyl scaffold an attractive starting point for designing molecules with tailored characteristics for specific therapeutic targets.

Building Block in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. nih.govfrontiersin.org It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. frontiersin.orgdrugdiscoverychemistry.com Once a binding fragment is identified, it is gradually optimized and grown into a more potent, drug-like molecule. frontiersin.org

The this compound core is an excellent candidate for inclusion in fragment libraries for several reasons:

Low Molecular Weight: It fits the general "rule of three" criteria for fragments (e.g., molecular weight < 300 Da). frontiersin.org

Synthetic Tractability: The primary amine provides a straightforward point for elaboration and optimization once a hit is identified.

Fluorine as a Reporter: The presence of a fluorine atom is particularly advantageous for FBDD. nih.govmdpi.com ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive and effective technique for fragment screening. mdpi.comdrugdiscoverychemistry.com Since fluorine is not naturally present in biological systems, there is no background signal, making it easier to detect the binding of a fluorinated fragment to a protein target. frontiersin.orgmdpi.com The fluoro-morpholinophenyl moiety can thus serve as both a building block and a sensitive probe for target engagement.

The use of fluorinated fragments is a growing trend in FBDD, and scaffolds like this compound are valuable components of the chemical libraries used in these modern drug discovery campaigns. mdpi.comdrugdiscoverychemistry.com

Utility as a Core Fragment in Ligand Design

In the realm of medicinal chemistry and ligand design, the morpholine moiety is recognized as a "privileged" structure. It is frequently incorporated into bioactive molecules to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability. The morpholine ring in this compound can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal interactions with biological targets.

The primary amine of the methanamine group serves as a crucial handle for synthetic elaboration. It can be readily functionalized to introduce a wide array of pharmacophoric features or to attach the scaffold to other molecular fragments. The fluoro-substituted phenyl ring provides a stable, rigid core that correctly orients the appended functional groups in three-dimensional space, which is critical for selective binding to target proteins. Researchers have demonstrated that the morpholine moiety is an integral component of the pharmacophore for certain enzyme inhibitors and can bestow selective affinity for a wide range of receptors researchgate.net.

The combination of these features in a single, compact molecule makes this compound an attractive starting point for fragment-based drug discovery (FBDD) campaigns, aiming to develop selective inhibitors or receptor modulators.

Linker Chemistry for Combining Functional Units

The inherent functionalities of this compound make it an adept component in linker chemistry. The methanamine group provides a nucleophilic site that can readily undergo reactions such as amidation, sulfonylation, reductive amination, and urea or thiourea formation. This allows for the covalent attachment of this scaffold to other molecules, acting as a bridge or "linker" between two or more functional units.

For instance, in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), linkers are essential for connecting a target-binding element to an effector molecule (like an E3 ligase ligand or a cytotoxic payload). The defined stereochemistry and rigidity of the phenyl scaffold, coupled with the reactivity of the amine, allow for precise control over the distance and spatial orientation between the connected units, a factor that is often critical for biological activity.

| Reactive Site | Potential Reactions | Resulting Linkage |

| Methanamine (-CH₂NH₂) | Acylation with Carboxylic Acid | Amide |

| Reaction with Sulfonyl Chloride | Sulfonamide | |

| Reaction with Isocyanate | Urea | |

| Reductive Amination with Aldehyde/Ketone | Secondary Amine |

This table illustrates the versatility of the primary amine group for creating stable covalent bonds, making the scaffold a modular building block for constructing complex molecular architectures.

Application in Material Science and Agrochemical Research (Analogous Scaffolds)

While specific data on this compound in material science and agrochemicals is limited, the utility of its core components—the fluorinated aromatic ring and the morpholine heterocycle—is well-documented in these fields.

Exploration of Polymer Precursors with Specific Properties

In material science, fluorinated monomers are widely used to create polymers with unique and desirable properties. Fluoropolymers often exhibit excellent thermal stability, chemical inertness, and specific hydrophobic or oleophobic characteristics frontiersin.org. The incorporation of fluorine atoms can significantly alter the physicochemical properties of polymers, such as the glass transition temperature and solubility frontiersin.orgresearchgate.net.

An analogous scaffold to this compound could serve as a precursor for specialty polymers. The primary amine allows it to be incorporated into polymer chains through polycondensation or polymerization reactions, for example, to form polyamides or polyimides. The presence of the fluoro and morpholino substituents on the aromatic ring would be expected to impart specific properties to the resulting polymer. For instance, N-substituted maleimides are used to create heat-resistant polymers, and the properties of these polymers can be modified through copolymerization uctm.edu. The rigid structure of the phenyl ring would contribute to the thermal stability of the polymer backbone researchgate.net.

| Structural Feature | Potential Property Contribution to Polymer |

| Fluorine Atom | Increased thermal stability, chemical resistance, hydrophobicity |

| Phenyl Ring | Rigidity, thermal stability |

| Morpholine Group | Polarity modification, potential for post-polymerization functionalization |

| Methanamine Group | Reactive site for polymerization (e.g., forming polyamide, polyimide) |

Development of Novel Agrochemicals

The morpholine ring is a well-established pharmacophore in agrochemical research, found in various commercial fungicides, herbicides, and plant growth regulators researchgate.netnih.govacs.org. Its inclusion in a molecule can be a key step in the development of novel pesticides nih.govacs.org. Morpholine derivatives are known to be biologically active organic compounds that have attracted significant attention in pesticide innovation nih.govacs.org. For example, Tridemorph is a systemic fungicide containing a morpholine ring nih.gov.

The development of novel agrochemicals often involves a "scaffold hopping" approach, where known active scaffolds are modified to discover new compounds with improved properties or different modes of action researchgate.net. A scaffold such as this compound combines the proven morpholine moiety with a fluorinated phenyl ring. The fluorine atom can enhance biological activity and metabolic stability by blocking sites of metabolism.

The methanamine handle allows for the attachment of various toxophoric groups, enabling the rapid synthesis of a library of candidate agrochemicals for screening. The structure-activity relationships of pesticides containing morpholine fragments are key to developing new and effective agents nih.gov. Research has shown that even simple modifications to such scaffolds can lead to compounds with good to excellent insecticidal or fungicidal activity researchgate.netresearchgate.net.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation exposure.

- Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

- Waste disposal : Segregate chemical waste and contract licensed agencies for incineration .

What computational tools are effective for predicting the physicochemical properties of this compound?

Advanced Research Question

- logP and solubility : Use SwissADME or ACD/Labs to estimate hydrophobicity and aqueous solubility.

- pKa prediction : Employ Marvin Suite or SPARC for ionization constants.

- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity.

- ADMET profiling : Utilize ADMET Predictor to simulate absorption and metabolism .

How to optimize reaction yields when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Process Analytical Technology (PAT) : Monitor reactions in real-time using in-situ FTIR or Raman spectroscopy.

- Heat transfer : Use jacketed reactors to maintain consistent temperatures during exothermic steps.

- Catalyst recycling : Implement flow chemistry systems to recover expensive catalysts (e.g., Pd nanoparticles).

- Purification : Switch from column chromatography to recrystallization or distillation for large batches .

What are the best practices for documenting and replicating experimental protocols involving this compound?

Basic Research Question

- Electronic Lab Notebooks (ELNs) : Record parameters (e.g., stirring speed, solvent grade) in detail.

- Batch tracking : Assign unique identifiers to each synthesis batch for traceability.

- Open-source repositories : Share protocols on platforms like Zenodo or Protocols.io to enhance reproducibility.

- Peer review : Submit methods to journals with rigorous protocol-checking standards (e.g., Nature Protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.